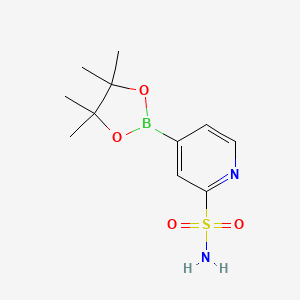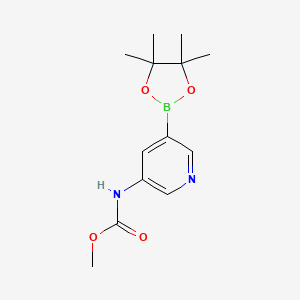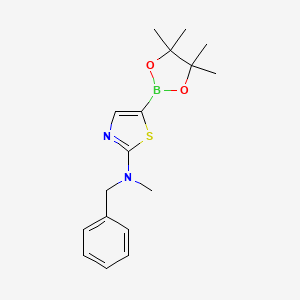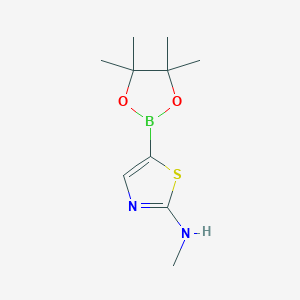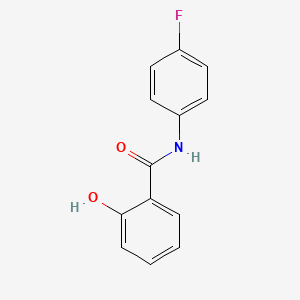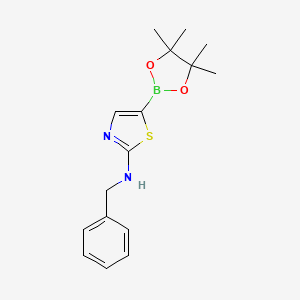
2-(Benzylamino)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)thiazole-5-boronic acid pinacol ester (2B5BAPE) is a versatile and widely used compound in the field of organic synthesis. It is a boronic ester, which is a type of organoboron compound. 2B5BAPE has been used in a variety of synthetic transformations, including the synthesis of a range of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. 2B5BAPE is also used in the synthesis of polymers, and has been used in the synthesis of a range of pharmaceuticals and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. It has been used in the synthesis of polymers, and has been used in the synthesis of a range of pharmaceuticals and other bioactive compounds. This compound has also been used in the synthesis of organic molecules for use as catalysts, and as reagents for the synthesis of new molecules.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester is based on its boronic ester structure. The boron atom in the molecule is capable of forming boron-oxygen bonds, which are strong and stable. This allows the molecule to react with other molecules and form covalent bonds. The boron-oxygen bond is also capable of forming hydrogen bonds with other molecules, which allows the molecule to interact with other molecules in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the boron in the molecule can interact with other molecules and form covalent and hydrogen bonds. This allows the molecule to interact with other molecules in a specific manner, and may affect the biochemical and physiological processes of the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a versatile and widely used compound, and can be used in a variety of synthetic transformations. It is also relatively easy to synthesize, and can be synthesized in high yields. The main limitation of this compound is its toxicity, which can be a concern when using the compound in laboratory experiments.
Zukünftige Richtungen
Future research on 2-(Benzylamino)thiazole-5-boronic acid pinacol ester should focus on further exploring its potential applications in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals and other bioactive compounds. Additionally, research should focus on understanding the biochemical and physiological effects of the compound, and on developing safer methods of synthesis and handling. Further research should also focus on developing new methods of synthesis, and on improving the yields of the synthesis. Finally, research should focus on exploring new applications of the compound, such as in the synthesis of catalysts and reagents for the synthesis of new molecules.
Synthesemethoden
2-(Benzylamino)thiazole-5-boronic acid pinacol ester can be synthesized from 2-(benzylamino)thiazole-5-boronic acid and pinacol ester. The synthesis involves the reaction of 2-(benzylamino)thiazole-5-boronic acid with pinacol ester in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 80-100°C. The reaction is complete after 1-2 hours, and the product is obtained in high yields.
Eigenschaften
IUPAC Name |
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2S/c1-15(2)16(3,4)21-17(20-15)13-11-19-14(22-13)18-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTYYFSZUBJXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


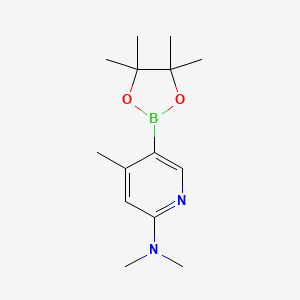
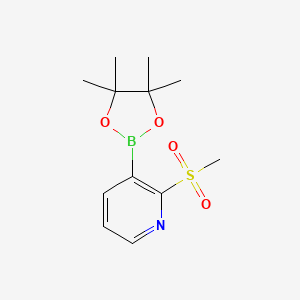
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)



